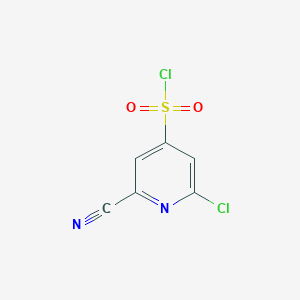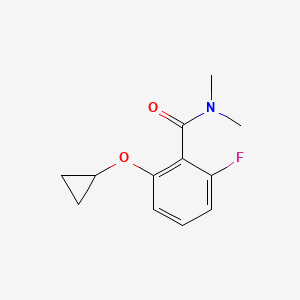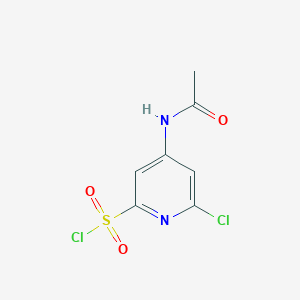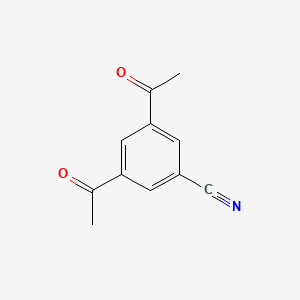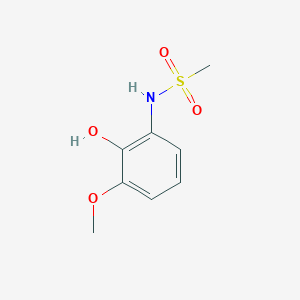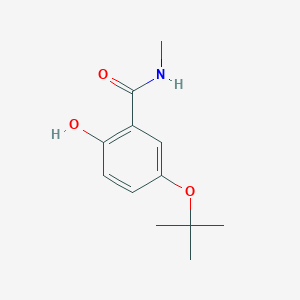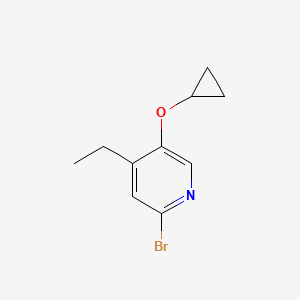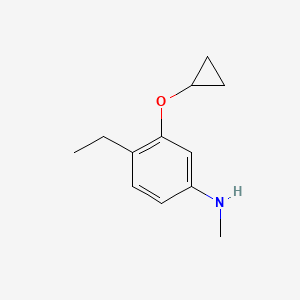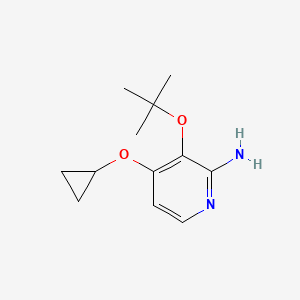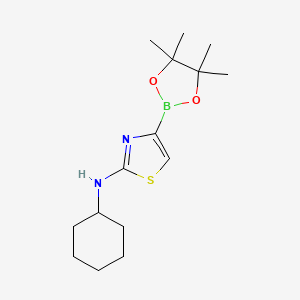
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
The synthesis of 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Cyclohexylamino)thiazole with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boronic esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: This compound can be used to create biologically active molecules for research in drug discovery.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester include other boronic esters such as:
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- 4-Pyridylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to its specific structure, which imparts different reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C15H25BN2O2S |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H25BN2O2S/c1-14(2)15(3,4)20-16(19-14)12-10-21-13(18-12)17-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
BYXIIGBYRFCCHI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


